molecular formula C19H20Cl2N2O B1359650 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-23-6

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359650
CAS No.: 898789-23-6
M. Wt: 363.3 g/mol
InChI Key: YJICFXIPBQLDLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20Cl2N2O It is known for its unique structure, which includes a benzophenone core substituted with dichloro and piperazinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone typically involves multiple steps. One common method starts with the chlorination of benzophenone to introduce the dichloro groups at the 2 and 4 positions. This is followed by a nucleophilic substitution reaction where the 3’ position is functionalized with a 4-methylpiperazinomethyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dichloro and piperazinomethyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone
  • 2,4-Dichloro-3’-(4-ethylpiperazinomethyl) benzophenone
  • 2,4-Dichloro-3’-(4-methylpiperidinylmethyl) benzophenone

Uniqueness

Compared to similar compounds, 2,4-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazinomethyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJICFXIPBQLDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643446
Record name (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-23-6
Record name Methanone, (2,4-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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